molecular formula C10H13ClFNO2 B2841952 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride CAS No. 1484681-73-3

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

Cat. No.: B2841952
CAS No.: 1484681-73-3
M. Wt: 233.67
InChI Key: LKWHCWVIHBIVKP-UHFFFAOYSA-N
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Description

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring system with an amino group, a fluorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through a condensation reaction between an aromatic aldehyde and an appropriate amine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination and Hydroxylation: The amino group and hydroxyl group are introduced through nucleophilic substitution and oxidation reactions, respectively. Common reagents for these steps include ammonia or primary amines for amination and oxidizing agents like hydrogen peroxide for hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia, primary amines, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or hydroxyl derivatives.

Scientific Research Applications

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

4-Amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride can be compared with other benzoxepine derivatives and fluorinated compounds. Similar compounds include:

    4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the amino group, which may influence its chemical properties and applications.

    4-Amino-9-fluoro-1-benzoxepin-5-ol: Lacks the tetrahydro structure, which may alter its stability and reactivity.

Properties

IUPAC Name

4-amino-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-7-3-1-2-6-9(13)8(12)4-5-14-10(6)7;/h1-3,8-9,13H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWHCWVIHBIVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2F)C(C1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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